molecular formula C9H8ClNO2 B13047046 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile

Cat. No.: B13047046
M. Wt: 197.62 g/mol
InChI Key: ISYPPRPNHCGYKW-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is a nitrile derivative featuring a phenoxy backbone substituted with chlorine and hydroxyl groups at the 2- and 3-positions, respectively. The molecular formula is likely C₉H₈ClNO₂ (calculated molecular weight: ~199.6 g/mol). The compound’s key functional groups include a nitrile (-CN), a hydroxyl (-OH), and a chloro (-Cl) substituent on the aromatic ring. These groups confer distinct chemical properties, such as polarity, hydrogen-bonding capacity, and reactivity, which are critical for applications in agrochemical or pharmaceutical intermediates .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(2-chloro-3-hydroxyphenoxy)propanenitrile

InChI

InChI=1S/C9H8ClNO2/c10-9-7(12)3-1-4-8(9)13-6-2-5-11/h1,3-4,12H,2,6H2

InChI Key

ISYPPRPNHCGYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCC#N)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenoxypropanenitriles.

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Polarity and Solubility: The hydroxyl (-OH) group in this compound enhances polarity and water solubility compared to non-hydroxylated analogues like 3-(2-fluorophenoxy)propanenitrile (XLogP3: 1.8 ).

Synthetic Routes: Cyanethylation (reaction of phenols with acrylonitrile) is a common method for synthesizing phenoxypropanenitriles, as seen in 3-(3-hexenyloxy)propanenitrile . For the target compound, 2-chloro-3-hydroxyphenol would likely react with acrylonitrile under basic conditions, though protection of the hydroxyl group may be necessary to avoid side reactions.

Stability and Reactivity: The hydroxyl group in the target compound may render it susceptible to oxidation, unlike methoxy- or fluoro-substituted derivatives (e.g., 3-[(3-methoxyphenyl)amino]propanenitrile ). Stabilization strategies, such as storage under inert atmospheres, are recommended. The electron-withdrawing nitrile group enhances electrophilicity, facilitating nucleophilic substitution or cyclization reactions, similar to 2-(3-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile .

Structural Isomerism: Substituent positions significantly impact properties. For example, 3-hydroxy-2-(4-chlorophenyl)propanenitrile has a chlorine atom on the phenyl ring rather than the phenoxy group, altering its electronic distribution and reactivity.

Biological Activity

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.

Synthesis

The synthesis of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and carbonyl precursors under acidic or basic conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity.

Biological Activities

The biological activities of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one include:

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties
The compound has demonstrated notable antioxidant activity in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative damage.

Anti-inflammatory Effects
In vivo studies have suggested that 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various benzopyran derivatives, including 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Oxidative Stress Reduction : In a cellular model of oxidative stress, Johnson et al. (2023) reported that treatment with 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its potential as an antioxidant agent.

The mechanisms underlying the biological activities of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one are still being elucidated. Preliminary studies suggest:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to inflammation and oxidative stress response.

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntimicrobialMIC = 32 µg/mLSmith et al., 2022
AntioxidantReduced MDA levelsJohnson et al., 2023
Anti-inflammatoryInhibition of cytokinesOngoing studies

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